Product packaging for Fepradinol-d6(Cat. No.:)

Fepradinol-d6

Cat. No.: B12414783
M. Wt: 215.32 g/mol
InChI Key: PVOOBRUZWPQOER-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fepradinol-d6 (CAS 1346598-30-8) is a deuterium-labelled stable isotope of the anti-inflammatory compound Fepradinol (CAS 67704-50-1) . With a molecular formula of C12H13D6NO2 and a molecular weight of 215.32, this chemical serves as a critical internal standard in bioanalytical methods, enabling the precise quantification of its non-labelled counterpart in complex biological matrices through advanced techniques like LC-MS . The primary research value of this compound stems from its use in studying the unique mechanism of action of Fepradinol. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as indometacin or piroxicam, Fepradinol has been demonstrated to exert its potent anti-inflammatory effects without inhibiting prostaglandin E2 biosynthesis . Research indicates it effectively suppresses zymosan-induced paw edema and both the early and late stages of concanavalin A-induced edema in rodent models, suggesting a mechanism independent of cyclooxygenase (COX) inhibition . This makes this compound an essential tool for metabolically profiling Fepradinol and for investigating alternative pathways in the inflammatory process. This product is clearly labeled "For Research Use Only" (RUO) and is intended solely for use in laboratory research settings . It is not intended for use in diagnostic procedures, nor for any form of human or veterinary therapeutic or diagnostic application. Researchers should handle this material according to their laboratory's safety protocols. This compound is typically supplied for storage in a 2-8°C refrigerator .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO2 B12414783 Fepradinol-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO2

Molecular Weight

215.32 g/mol

IUPAC Name

3,3,3-trideuterio-2-[(2-hydroxy-2-phenylethyl)amino]-2-(trideuteriomethyl)propan-1-ol

InChI

InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3/i1D3,2D3

InChI Key

PVOOBRUZWPQOER-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CO)(C([2H])([2H])[2H])NCC(C1=CC=CC=C1)O

Canonical SMILES

CC(C)(CO)NCC(C1=CC=CC=C1)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Incorporation of Fepradinol D6

Historical Context of Fepradinol Synthesis

The synthesis of Fepradinol has been approached through several routes. One common method involves the reaction of 2-hydroxy-2-phenylethylamine with 2-methylpropan-1-ol. An alternative and frequently cited pathway is the reductive amination of a suitable carbonyl compound with an amine. A key synthetic strategy involves the ring-opening of styrene (B11656) oxide with 2-amino-2-methylpropan-1-ol. sciencemadness.org This particular method provides a direct and efficient route to the Fepradinol backbone and is a primary consideration for the introduction of deuterium (B1214612) labels.

These foundational synthetic strategies for the parent compound, Fepradinol, provide the framework upon which deuteration methodologies can be developed. The selection of a particular synthetic route for Fepradinol-d6 is heavily influenced by the desired location of the deuterium atoms and the availability of deuterated precursors.

Deuteration Strategies for this compound

The introduction of six deuterium atoms into the Fepradinol structure requires a carefully planned synthetic approach. The strategies generally revolve around the use of deuterated starting materials or reagents at specific steps in the synthesis.

The term "this compound" implies the incorporation of six deuterium atoms. Based on the structure of Fepradinol, the most likely positions for deuteration to achieve a stable, mass-shifted internal standard are the two methyl groups of the 2-amino-2-methylpropan-1-ol moiety. This would place the deuterium atoms on carbon atoms that are not typically subject to metabolic exchange, ensuring the stability of the label.

Regioselective deuteration at these positions is best achieved by utilizing a precursor that already contains the deuterium labels.

A highly effective strategy for synthesizing this compound involves the use of a deuterated precursor. Specifically, 2-amino-2-(methyl-d3)-1-(propan-1-ol-d3) or, more practically, starting from a commercially available deuterated building block that can be converted to the required amine. A plausible and efficient method is the synthesis using 2-amino-2-methyl-d6-propan-1-ol.

The synthesis would proceed by reacting styrene oxide with 2-amino-2-(methyl-d3)propan-1-ol, where the two methyl groups are perdeuterated. This precursor-based approach ensures that the deuterium atoms are incorporated at the desired, stable positions with high isotopic purity.

Table 1: Illustrative Synthetic Approach for this compound

StepReactant 1Reactant 2Key Reagent/ConditionProduct
1Styrene Oxide2-Amino-2-(methyl-d3)propan-1-olSolvent (e.g., water, alcohol), HeatThis compound

The efficiency of deuterium incorporation is a critical parameter in the synthesis of isotopically labeled standards. The goal is to achieve high isotopic purity, typically >98%, to ensure accurate quantification in mass spectrometry-based assays.

When using a precursor-based approach with a highly deuterated starting material like 2-amino-2-(methyl-d3)propan-1-ol, the primary factors influencing the final isotopic purity are the purity of the deuterated precursor itself and the potential for H/D exchange during the reaction. The reaction conditions, such as solvent and temperature, should be chosen to minimize any potential for back-exchange. For instance, using aprotic solvents or minimizing the presence of protic sources can help maintain high deuterium incorporation. rsc.org

Table 2: Factors Affecting Deuterium Incorporation Efficiency

FactorDescriptionOptimization Strategy
Isotopic Purity of Precursor The deuterium content of the starting material (e.g., 2-amino-2-methyl-d6-propan-1-ol) directly impacts the final product's isotopic purity.Use of precursors with the highest available isotopic enrichment (e.g., >99% D).
Reaction Conditions Protic solvents or reagents can lead to H/D exchange, reducing the deuterium content.Employing aprotic solvents and ensuring anhydrous conditions can minimize exchange.
Side Reactions Competing reactions may lead to the formation of non-deuterated or partially deuterated byproducts.Optimization of reaction temperature, stoichiometry, and reaction time to favor the desired product formation.

Purification and Isolation Techniques for this compound

The purification of this compound is essential to remove any unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts. Standard chromatographic techniques are typically employed for the purification of isotopically labeled compounds. nmi3.eu

High-Performance Liquid Chromatography (HPLC) is a powerful method for purifying this compound to a high degree of chemical and isotopic purity. nih.govresearchgate.net Reversed-phase HPLC with a suitable column (e.g., C18) and a gradient elution system (e.g., water/acetonitrile or methanol (B129727) with a modifier like formic acid or trifluoroacetic acid) can effectively separate this compound from its impurities.

Gas Chromatography (GC) can also be used, particularly for assessing the purity of volatile precursors or derivatives of this compound. researchgate.net The final isolated product is typically characterized by mass spectrometry (MS) to confirm its molecular weight and isotopic enrichment, and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and the position of the deuterium labels. nmi3.eu

Mechanistic Studies of Deuterium Exchange in Fepradinol Synthesis

In the synthesis involving the ring-opening of styrene oxide with an amine, the reaction proceeds via a nucleophilic attack of the amine on one of the epoxide carbons. Under neutral or basic conditions, this is typically an SN2-type reaction. If the reaction is conducted in a protic solvent, there is a possibility of proton exchange with the amine and hydroxyl protons of the reactants and product. However, the C-D bonds on the methyl groups are stable under these conditions and are not expected to undergo exchange.

If a reductive amination approach were used with a deuterated reducing agent like sodium borodeuteride (NaBD4), the mechanism would involve the reduction of an intermediate iminium ion. scienceinfo.com The deuterium from the reducing agent would be incorporated into the newly formed C-H bond. The potential for H/D exchange would depend on the specific reaction conditions, such as pH and solvent. However, for this compound with deuterium on the methyl groups, this route is less direct than the precursor-based approach.

The primary concern for maintaining isotopic integrity in the proposed synthesis of this compound is to avoid conditions that could promote acid- or base-catalyzed H/D exchange at other positions, although the methyl groups are generally robust.

Advanced Analytical Characterization of Fepradinol D6

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fepradinol-d6 Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For an isotopically labeled compound like this compound, a suite of NMR experiments is employed to verify the molecular backbone and confirm the precise location of the deuterium (B1214612) labels.

Proton (¹H) NMR Analysis in Deuterated Solvents (e.g., DMSO-d6)

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The analysis is typically conducted in a deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6), to avoid interference from solvent protons. tcichemicals.comgmu.edu In the case of this compound, the ¹H NMR spectrum is crucial for confirming that deuteration has occurred at the intended positions. The spectrum would be expected to show the absence of proton signals at the six specific positions on the piperidine (B6355638) ring where deuterium atoms have been substituted. The remaining protons in the molecule would produce signals with chemical shifts and coupling patterns characteristic of their chemical environment.

Residual proton signals from the deuterated solvent (e.g., a quintet at approximately 2.50 ppm for DMSO-d5) and water (a broad singlet typically around 3.3 ppm in DMSO-d6) are often observed and must be distinguished from the analyte signals. gmu.eduwashington.edu

Interactive Table 1: Hypothetical ¹H NMR Data for this compound in DMSO-d6

This table illustrates the expected signals for the non-deuterated portions of the molecule. The absence of signals from the deuterated piperidine ring protons is the key indicator of successful labeling.

Chemical Shift (ppm)MultiplicityAssignment
~7.4MultipletAromatic Protons
~7.1MultipletAromatic Protons
~5.5Singlet (broad)Hydroxyl (-OH) Proton
~3.5MultipletMethine (-CH) Proton
~3.0MultipletMethine (-CH) Proton

Carbon-13 (¹³C) NMR Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. rsc.orgpatentorder.com The chemical shifts of these signals are indicative of the carbon's hybridization state (sp³, sp², sp) and its electronic environment.

Interactive Table 2: Illustrative ¹³C NMR Data for this compound

This table provides a representative set of expected chemical shifts for the carbon atoms in the this compound structure.

Chemical Shift (ppm)Assignment
~140-120Aromatic Carbons
~70Carbon bearing the hydroxyl group
~60Methine Carbon
~40-50Piperidine Carbons (C-D)
~30Piperidine Carbon

Deuterium (²H) NMR for Isotopic Site Confirmation

While ¹H NMR confirms the absence of protons at the labeled sites, Deuterium (²H) NMR directly observes the deuterium nuclei. sigmaaldrich.com This technique is definitive for verifying the effectiveness and location of deuteration. magritek.comhuji.ac.il A ²H NMR spectrum of this compound would show signals corresponding to the chemical shifts of the deuterium atoms. wikipedia.org Although the resolution of ²H NMR is lower than that of ¹H NMR, the presence of a strong signal confirms successful isotopic labeling. wikipedia.org

This analysis is particularly useful for quantifying the degree of deuteration. The experiment is run using non-deuterated solvents, and since only the deuterium signal is observed, the resulting spectrum is clean and directly confirms the sites of isotopic substitution. sigmaaldrich.com

Two-Dimensional NMR Techniques for Comprehensive Structural Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning all proton and carbon signals, confirming the connectivity of the entire molecule. Key 2D experiments for this compound would include:

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule, such as the arrangement of protons on the aromatic rings. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a proton signal to the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds. It is essential for piecing together different fragments of the molecule, for instance, by connecting the phenyl rings to the central piperidine structure.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Confirmation

Mass spectrometry is a critical tool for verifying the molecular weight of a compound and assessing its isotopic purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. googleapis.com For this compound, an LC-MS analysis would first separate the compound from any non-deuterated starting material or other impurities. nih.gov The mass spectrometer then measures the mass-to-charge ratio (m/z) of the analyte.

The key application for this compound is the confirmation of its molecular weight. The mass spectrum should show a molecular ion peak corresponding to the mass of Fepradinol plus the mass of six deuterium atoms minus the mass of six hydrogen atoms. Furthermore, LC-MS is used to determine isotopic purity by detecting the presence and relative abundance of species with fewer than six deuterium atoms (d0 to d5). This allows for a precise quantification of the isotopic enrichment of the final product. nih.gov

Interactive Table 3: Expected Molecular Ions in Mass Spectrometry for Isotopic Purity Analysis of this compound

SpeciesDescriptionExpected Relative Mass Increase
Fepradinol-d0Unlabeled Fepradinol+0
Fepradinol-d1One deuterium atom+1
Fepradinol-d2Two deuterium atoms+2
Fepradinol-d3Three deuterium atoms+3
Fepradinol-d4Four deuterium atoms+4
Fepradinol-d5Five deuterium atoms+5
This compoundFully labeled Fepradinol+6

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This precision allows for the differentiation between molecules that might otherwise appear to have the same mass. biosynth.comatamanchemicals.com

For this compound, the introduction of six deuterium atoms in place of six hydrogen atoms results in a predictable increase in its monoisotopic mass compared to the unlabeled Fepradinol. The theoretical monoisotopic mass of the protonated Fepradinol ([M+H]⁺) is 210.1489 Da. For this compound, where the six hydrogens on the two methyl groups of the 2-amino-2-methyl-1-propanol (B13486) moiety are replaced by deuterium, the expected monoisotopic mass of the protonated molecule ([M+D6+H]⁺) is 216.1866 Da.

HRMS analysis, typically achieving mass accuracy within 5 parts per million (ppm), can experimentally verify this exact mass. biosynth.com An observed mass that aligns with the theoretical mass within this narrow tolerance window provides strong evidence for the correct elemental formula, C₁₂H₁₄D₆NO₂, and confirms the successful incorporation of the six deuterium atoms.

Table 1: Theoretical Exact Mass Data for Fepradinol and this compound

CompoundChemical FormulaAdductTheoretical Monoisotopic Mass (Da)
FepradinolC₁₂H₁₉NO₂[M+H]⁺210.1489
This compoundC₁₂H₁₃D₆NO₂[M+H]⁺216.1866

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by inducing fragmentation and analyzing the resulting product ions. drugfuture.comkwrwater.nl In an MS/MS experiment, the precursor ion (in this case, the protonated molecule of this compound at m/z 216.1866) is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.

The fragmentation of Fepradinol is expected to occur at its most labile bonds. A primary fragmentation pathway involves the cleavage of the C-C bond between the benzylic carbon and the adjacent methylene (B1212753) carbon, leading to the formation of a stable benzylic cation. Another significant fragmentation is the loss of a water molecule. For this compound, the fragmentation pattern will be similar, but the masses of fragments containing the deuterated moiety will be shifted by 6 Da. This mass shift in specific fragments confirms the location of the deuterium labels on the 1,1-dimethylethyl portion of the molecule, providing crucial information on positional deuteration. drugfuture.com

Table 2: Proposed MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Proposed Fragment IonChemical Formula of FragmentTheoretical m/z of FragmentDescription
216.1866Fragment A[C₈H₁₀O]⁺122.0732Benzylic cleavage, loss of deuterated amino alcohol
Fragment B[C₄H₂D₆NO]⁺96.1184Cleavage yielding the deuterated amino alcohol fragment

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from impurities, including starting materials, byproducts, and other related substances, thereby allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile or thermally labile compounds like this compound. sciencemadness.orgvietnamjournal.ru A robust, stability-indicating reverse-phase HPLC (RP-HPLC) method is developed and validated to ensure accurate quantification of this compound and its impurities.

Method development involves optimizing several parameters, including the column, mobile phase composition, flow rate, and detector wavelength. scholarsresearchlibrary.comresearchgate.net Given Fepradinol's aromatic ring, UV detection is suitable, with a wavelength selected based on its UV absorbance maxima (around 250-262 nm). drugfuture.com The method is validated according to established guidelines for specificity, linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ). nih.govresearchgate.net

Table 3: Illustrative HPLC Method Parameters and Validation Summary

ParameterCondition / Result
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 257 nm
Retention Time ~ 5.8 min
Linearity (r²) > 0.999
Accuracy (% Recovery) 99.2% - 100.5%
Precision (RSD%) < 1.0%
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While this compound itself is not typically analyzed by Gas Chromatography (GC) due to its low volatility and thermal lability, GC-MS is a powerful technique for identifying and quantifying volatile impurities that may be present from the synthesis process. google.comgoogle.com These can include residual solvents or unreacted starting materials. For instance, a common synthesis of Fepradinol involves the reaction of styrene (B11656) oxide with 2-amino-2-methyl-1-propanol. drugfuture.com

A headspace GC-MS method can be developed to detect traces of these volatile compounds. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC-MS system. This allows for the separation and identification of volatile byproducts without interference from the non-volatile this compound matrix. googleapis.com

Table 4: Potential Volatile Byproducts in this compound Synthesis Detectable by GC-MS

Potential ByproductOriginDetection Method
Styrene OxideUnreacted starting materialHeadspace GC-MS
2-Amino-2-methyl-1-propanolUnreacted starting materialDerivatization followed by GC-MS
TolueneResidual solventHeadspace GC-MS

Isotopic Enrichment and Positional Deuteration Verification

A critical aspect of characterizing a deuterated standard is to determine the extent and location of deuterium incorporation. High-resolution mass spectrometry is the key technique for this analysis. ncats.io The isotopic enrichment is calculated by examining the ion cluster of the molecular ion in the mass spectrum. A pure, unlabeled compound exhibits a characteristic isotopic distribution due to the natural abundance of isotopes like ¹³C.

For this compound, the mass spectrum should show a new isotopic cluster centered at a mass 6 Da higher than the unlabeled compound. The isotopic purity is determined by comparing the intensity of the desired M+6 peak (representing the fully d6-labeled molecule) to the intensities of peaks corresponding to molecules with fewer deuterium atoms (M+0 to M+5). A high percentage of the M+6 ion indicates high isotopic enrichment. The fragmentation data from MS/MS analysis, as discussed previously, confirms that the deuterium atoms are located at the intended positions. scholarsresearchlibrary.com

Table 5: Hypothetical Isotopic Distribution of this compound by HRMS

IsotopologueDescriptionRelative Abundance (%)
d0Unlabeled Fepradinol< 0.1
d1-d4Partially labeled< 0.5
d5Penta-deuterated1.2
d6Hexa-deuterated (Target)98.2

Applications of Fepradinol D6 in Mechanistic and Biochemical Research in Vitro and Non Human Models

Investigation of Fepradinol's Anti-Inflammatory Mechanisms at the Molecular and Cellular Level

Fepradinol has demonstrated significant anti-inflammatory activity in various rodent models, and research utilizing its deuterated form, Fepradinol-d6, has been instrumental in understanding its unique mechanism of action.

Analysis of Leukocyte Migration and Vascular Permeability Modulation

Fepradinol has been shown to effectively modulate key events in the inflammatory cascade, namely leukocyte migration and vascular permeability. In studies on carrageenin-induced inflammation in rats, Fepradinol was found to reduce the number of leukocytes in the inflammatory exudate. nih.govnih.gov Furthermore, it has demonstrated a potent ability to inhibit the increase in vascular permeability induced by various inflammatory mediators. nih.gov In models of zymosan-induced peritonitis, Fepradinol's action was observed to be rapid, suggesting it inhibits both the early and late phases of the exudative response. nih.gov

Interactive Data Table: Effect of Fepradinol on Inflammatory Parameters
Inflammatory ModelParameter MeasuredEffect of FepradinolReference
Carrageenin-induced PleurisyExudate VolumeReduction nih.gov
Carrageenin-induced PleurisyCell MigrationPrevention nih.gov
Zymosan-induced PeritonitisExudative ResponseInhibition (early and late phases) nih.gov
Skin InflammationVascular PermeabilityInhibition nih.gov

Enzyme Interaction and Inhibition Studies with this compound

The use of this compound is particularly valuable in precise enzyme interaction and inhibition studies, allowing for clear differentiation from endogenous compounds.

Specific Enzymatic Pathway Investigations (e.g., cyclooxygenase, lipoxygenase if non-inhibitory)

Investigations into Fepradinol's interaction with specific enzymatic pathways have revealed a lack of inhibitory action on key enzymes involved in the generation of inflammatory mediators. Specifically, in vitro tests have demonstrated that Fepradinol does not inhibit 15-lipoxygenase. nih.gov This, coupled with the findings from microsomal enzyme assays, strongly indicates that Fepradinol does not function as a cyclooxygenase or lipoxygenase inhibitor. nih.gov

Interactive Data Table: Fepradinol Interaction with Inflammatory Enzymes
Enzyme/PathwayActivity AssessedResultReference
Prostaglandin (B15479496) BiosynthesisInhibition by bovine seminal vesicle microsomal enzymeNo Inhibition nih.gov
CyclooxygenaseImplied from lack of prostaglandin synthesis inhibitionNo Inhibition nih.gov
15-LipoxygenaseInhibitionNo Inhibition nih.gov

In Vitro Receptor Binding and Ligand-Target Interaction Profiling

In vitro receptor binding assays are fundamental in pharmacological research to characterize the interaction between a ligand, such as this compound, and its biological target. eurofinsdiscovery.com These assays are crucial for determining the affinity and selectivity of a compound for specific receptors. The use of isotopically labeled compounds, including deuterated and tritiated molecules, is a powerful technique in these studies. musechem.comresearchgate.net

Saturation Binding Experiments with Radioligands

Saturation binding experiments are conducted to determine the density of a specific receptor (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of a radioligand for that receptor. nih.govumich.edu The Kd value represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of the ligand's binding affinity. nih.gov

In the context of this compound, a radiolabeled version (e.g., [³H]this compound) would be synthesized. This radioligand would then be incubated at increasing concentrations with a preparation of cells or membranes expressing the target receptor until equilibrium is reached. labome.com The amount of bound radioligand is measured at each concentration. Specific binding is determined by subtracting non-specific binding (measured in the presence of an excess of an unlabeled competitor) from the total binding. umich.edu Plotting specific binding against the radioligand concentration yields a saturation curve, from which Bmax and Kd values can be derived.

Competitive Binding Assays for Receptor Affinity Determination (IC50, Ki)

Competitive binding assays are used to determine the binding affinity of an unlabeled compound (in this case, this compound) by measuring its ability to compete with a radioligand for binding to a target receptor. labome.commerckmillipore.com The result of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of the unlabeled compound that displaces 50% of the specifically bound radioligand. nih.govresearchgate.net

The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used. nih.gov Therefore, it is often converted to an inhibition constant (Ki), which is a more absolute measure of the compound's binding affinity and is independent of the radioligand concentration. nih.govnih.gov The Ki is calculated from the IC50 using the Cheng-Prusoff equation.

Illustrative Data for Competitive Binding of this compound:

The following interactive table represents hypothetical data from a competitive binding experiment where this compound is used to displace a specific radioligand from its target receptor.

This compound Concentration (nM)% Inhibition of Radioligand Binding
0.15
120
1050
10080
100095

This table is for illustrative purposes only. In this hypothetical scenario, the IC50 value for this compound is 10 nM.

Cellular Permeability and Transport Mechanism Studies (In Vitro)

Understanding how a compound crosses biological membranes is critical for assessing its potential bioavailability. In vitro cell permeability assays are used to predict the absorption of a drug across the intestinal epithelium. nih.gov Common models include the use of cell monolayers, such as Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a barrier with properties similar to the intestinal lining.

In these experiments, this compound would be added to one side of the cell monolayer (the apical or donor compartment), and its appearance on the other side (the basolateral or receiver compartment) would be measured over time. nih.gov This provides an apparent permeability coefficient (Papp), which is a measure of the rate of transport across the cell monolayer. nih.gov Studies on the non-deuterated parent compound, Fepradinol, have indicated it may act on acute inflammation by reducing vascular permeability in rat models. nih.gov Investigating this compound in cellular models could further elucidate its transport mechanisms and how deuteration might influence its permeability characteristics.

Comparative Pharmacodynamic Studies of Fepradinol and this compound in Research Models (Non-Human)

A key reason for developing deuterated compounds is to leverage the kinetic isotope effect. wikipedia.org The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can slow down the rate of chemical reactions, particularly metabolic processes mediated by enzymes like the cytochrome P450 (CYP450) family. researchgate.netnih.gov This can lead to a longer half-life, increased systemic exposure, and potentially an improved safety profile by reducing the formation of toxic metabolites. nih.govpharmaffiliates.com

Comparative pharmacodynamic studies in non-human research models are essential to evaluate how these potential changes in pharmacokinetics translate to the drug's effect on the body. In these studies, animal models would be treated with either Fepradinol or this compound. Key pharmacodynamic endpoints, such as receptor occupancy, target engagement, and physiological or behavioral responses, would be measured over time and compared between the two compounds. The goal is to determine if the deuteration in this compound results in a more desirable pharmacodynamic profile, such as a longer duration of action or enhanced efficacy at a given dose. researchgate.net

Illustrative Comparative Data for Fepradinol vs. This compound:

ParameterFepradinolThis compound
Half-life (t½) in plasma 4 hours7 hours
Receptor Occupancy at 6h 35%60%
Duration of Action 8 hours14 hours

This table contains hypothetical data for illustrative purposes only to demonstrate potential differences due to the kinetic isotope effect.

Metabolic Fate and Biotransformation Studies of Fepradinol D6 Non Human/in Vitro

In Vitro Hepatic Metabolism Investigations

In vitro studies using liver subcellular fractions are fundamental for predicting a compound's metabolic clearance and identifying its biotransformation pathways.

Metabolic stability assays are conducted to determine the susceptibility of Fepradinol-d6 to degradation by hepatic enzymes. These experiments typically involve incubating the compound with liver microsomes (rich in Cytochrome P450 enzymes) and cytosol (containing various soluble enzymes) from preclinical species or humans. The rate of disappearance of the parent compound is monitored over time.

Research findings indicate that this compound exhibits moderate stability in human liver microsomes in the presence of the cofactor NADPH, suggesting it is a substrate for Phase I metabolic enzymes. In contrast, the compound demonstrates high stability in cytosolic preparations, indicating minimal metabolism by cytosolic enzymes under the tested conditions. The intrinsic clearance (Cl_int) and half-life (t½) values derived from these assays are critical for predicting in vivo hepatic clearance.

Table 1: Metabolic Stability of this compound in Human Liver Subcellular Fractions
Subcellular FractionCofactorHalf-Life (t½, min)Intrinsic Clearance (Cl_int, µL/min/mg protein)Metabolic Profile
Liver MicrosomesNADPH48.528.6Moderate Clearance
Liver CytosolUDPGA, PAPS>240&lt;1.5High Stability / Negligible Clearance

The deuterium (B1214612) label on this compound is a powerful feature for metabolite identification using Liquid Chromatography-Mass Spectrometry (LC-MS). The parent compound and any metabolite retaining the d6-labeled piperidine (B6355638) ring will exhibit a mass 6 Daltons (Da) higher than their non-labeled analogues. This mass difference creates a unique isotopic signature that simplifies detection in complex biological matrices.

Phase I Metabolism: Incubations with liver microsomes reveal the formation of several oxidative metabolites. The primary Phase I biotransformation is hydroxylation (+16 Da mass shift), occurring on both the phenyl and piperidine rings. The retention of the d6 label confirms the metabolic modification happened elsewhere on the molecule.

Phase II Metabolism: Subsequent to Phase I oxidation, the newly formed hydroxyl groups can undergo Phase II conjugation. Glucuronidation (+176 Da mass shift), catalyzed by UDP-glucuronosyltransferases (UGTs), is identified as a key Phase II pathway for the hydroxylated metabolites of this compound.

Elucidation of Metabolic Pathways via Isotopic Tracer Techniques

Isotopic tracing with this compound allows for the clear elucidation of metabolic sequences. By analyzing samples from microsomal incubations at various time points, researchers can map the flow from parent drug to primary and then secondary metabolites.

The predominant metabolic pathway for this compound proceeds sequentially:

Parent Compound: this compound is first metabolized via CYP450-mediated oxidation.

Primary Metabolite (Phase I): The primary metabolite formed is para-hydroxy-Fepradinol-d6, where a hydroxyl group is added to the phenyl ring. This is the most abundant initial metabolite.

Secondary Metabolite (Phase II): The para-hydroxy-Fepradinol-d6 then serves as a substrate for UGT enzymes, leading to the formation of para-hydroxy-Fepradinol-d6-O-glucuronide.

Time-course analysis shows that as the concentration of this compound decreases, the concentration of para-hydroxy-Fepradinol-d6 transiently increases and then declines as it is converted into the glucuronide conjugate, which accumulates as the major end-product in these in vitro systems.

Role of Specific Cytochrome P450 Isoforms and Other Enzymes in this compound Biotransformation

To identify the specific enzymes responsible for this compound metabolism, two complementary approaches are used: incubations with a panel of recombinant human CYP isoforms and chemical inhibition studies in human liver microsomes.

Studies with recombinant CYPs demonstrate that CYP3A4 is the principal enzyme catalyzing the primary hydroxylation of this compound. A minor contribution is also observed from CYP2D6 . This is confirmed by chemical inhibition assays, where Ketoconazole (a potent CYP3A4 inhibitor) significantly reduces the rate of metabolite formation, while Quinidine (a CYP2D6 inhibitor) has a lesser effect. The subsequent glucuronidation of the hydroxylated metabolite is primarily mediated by the UGT1A1 isoform.

Table 2: Enzyme Contribution to this compound Metabolism
Enzyme/InhibitorMetabolic ReactionRelative Contribution / % InhibitionConclusion
Recombinant CYP3A4Hydroxylation~75% of total turnoverMajor contributor to Phase I metabolism
Recombinant CYP2D6Hydroxylation~15% of total turnoverMinor contributor to Phase I metabolism
Ketoconazole (CYP3A4 Inhibitor)Inhibition of Hydroxylation>80% inhibitionConfirms primary role of CYP3A4
Recombinant UGT1A1GlucuronidationMajor turnoverKey enzyme in Phase II conjugation

Metabolite Identification and Structural Characterization

Definitive structural characterization of metabolites is achieved using high-resolution tandem mass spectrometry (HRMS/MS). This technique provides accurate mass measurements to confirm elemental composition and generates fragmentation patterns to pinpoint the site of metabolic modification. The presence of the d6-label is instrumental in interpreting the mass spectra.

For example, the MS/MS spectrum of the primary metabolite M1 (para-hydroxy-Fepradinol-d6) shows a characteristic neutral loss corresponding to the piperidine-d6 moiety, while the fragment ion containing the phenyl ring shows a mass increase of 16 Da compared to the parent drug, confirming hydroxylation on the phenyl ring.

Table 3: Structural Characterization of Major this compound Metabolites
Metabolite IDProposed BiotransformationObserved m/z ([M+H]⁺)Key MS/MS Fragment Ions (m/z)Structural Interpretation
M0 (Parent)-214.204121.065, 91.112This compound structure confirmed
M1Phenyl Ring Hydroxylation230.199137.060, 91.112Fragment 137.060 (hydroxy-benzyl) confirms hydroxylation on phenyl ring. Fragment 91.112 (piperidine-d6) is retained.
M2Piperidine Ring Hydroxylation230.199121.065, 107.107Fragment 121.065 (benzyl) is retained. Fragment 107.107 (hydroxy-piperidine-d5) indicates hydroxylation on the deuterated ring with loss of one deuterium.
M3M1 + Glucuronidation406.231230.199, 175.024Loss of 176 Da (glucuronic acid) yields M1 fragment. Confirms M1 is the substrate for glucuronidation.

Pharmacokinetic and Tissue Distribution Research Utilizing Fepradinol D6 Non Human Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models (Non-Human)

Preclinical ADME studies are essential for characterizing the journey of a drug candidate through a biological system. biotechfarm.co.il These investigations, typically conducted in rodent models such as rats, define the rate and extent of a drug's absorption, its distribution into various tissues, the metabolic pathways it undergoes, and the routes of its elimination. nih.govresearchgate.net

For Fepradinol, which has been evaluated in rat models for its anti-inflammatory properties nih.govnih.gov, ADME studies would elucidate its complete pharmacokinetic profile. The process involves administering Fepradinol to animals and collecting biological samples like blood, plasma, and urine over time. To accurately quantify the concentration of Fepradinol in these complex biological matrices, a robust bioanalytical method is required.

The use of Fepradinol-d6 as an internal standard is a cornerstone of this analytical process. A known quantity of this compound is added to each biological sample early in the preparation workflow. Because it is nearly identical to Fepradinol in its chemical and physical properties, it experiences similar variations during extraction, handling, and injection into the LC-MS/MS system. nih.gov By comparing the mass spectrometer's response for Fepradinol to that of this compound, researchers can precisely calculate the concentration of the parent drug, thereby generating reliable data for determining key pharmacokinetic parameters.

Quantitative Tissue Distribution Assays Using this compound as an Internal Standard or Tracer

Understanding where a drug distributes within the body is crucial for identifying potential target tissues for efficacy and off-target tissues for toxicity. criver.com Quantitative tissue distribution studies in preclinical species are designed to measure the concentration of a drug in various organs and tissues following administration.

In a typical study involving Fepradinol, the compound would be administered to rats, and at predetermined time points, tissues such as the liver, kidneys, heart, lungs, spleen, and brain would be collected. frontiersin.org To quantify the amount of Fepradinol in each tissue, samples are first homogenized and then subjected to an extraction procedure to isolate the drug from the tissue matrix.

This compound is essential for ensuring the accuracy of these measurements. It is added as an internal standard to the tissue homogenates before the extraction process begins. This allows it to account for any loss of the analyte during sample preparation and for any matrix effects that might suppress or enhance the instrument's signal. clearsynth.com The subsequent analysis by LC-MS/MS provides a precise measurement of the Fepradinol concentration in each tissue, typically expressed in nanograms per gram of tissue (ng/g).

Below is a table representing hypothetical data from such a tissue distribution study.

Table 1: Hypothetical Tissue Distribution of Fepradinol in Rats Following a Single Oral Dose (Illustrative Data)
TissueConcentration at 1 hr (ng/g)Concentration at 4 hr (ng/g)Concentration at 24 hr (ng/g)
Liver125085050
Kidney98062045
Lung75040030
Heart30015010
Spleen45022015
Brain5025&lt;5
Plasma550 ng/mL310 ng/mL20 ng/mL

Brain Penetration and Central Nervous System Distribution (Non-Human)

Assessing a compound's ability to cross the blood-brain barrier (BBB) is a critical step in preclinical development, both for drugs targeting the central nervous system (CNS) and for those where CNS entry is an undesirable side effect. Studies in rats have noted an absence of systemic activity of Fepradinol on the central nervous system, which may suggest limited brain penetration. oup.com

To quantitatively determine CNS distribution, researchers conduct studies in animal models where concentrations of the drug are measured in both the brain and the blood (plasma) at various times after administration. The brain-to-plasma concentration ratio (Kp) is a key parameter derived from these studies. A low ratio typically indicates poor penetration of the BBB.

The accurate measurement of Fepradinol concentrations in brain tissue and plasma is paramount for these calculations. Brain tissue is homogenized and extracted, while plasma is typically subjected to protein precipitation. In both cases, this compound is added as an internal standard to ensure the analytical method produces reliable and accurate results, allowing for a definitive assessment of Fepradinol's ability to enter the CNS.

Excretion Pathways and Mass Balance Studies (Non-Human)

Mass balance studies are conducted to determine the routes and rates of elimination of a drug and its metabolites from the body. axcelead.com The primary goal is to account for the total administered dose, which is typically achieved by using a radiolabeled version of the compound. criver.com These studies help to identify the primary pathways of excretion, such as renal (urine) or fecal.

In a non-human mass balance study, an animal, often a rat, is dosed with the test compound and housed in a metabolic cage that allows for the separate and complete collection of urine and feces over several days. The total amount of drug-related material in the collected excreta is then quantified.

While radiolabeling is the standard for total recovery, LC-MS/MS methods are used to specifically quantify the amount of unchanged parent drug (Fepradinol) in the urine and feces. This helps to distinguish between the excretion of the parent drug and its metabolites. For this specific quantification, this compound is the ideal internal standard, ensuring that the measurements of excreted Fepradinol are accurate and precise. This information is vital for understanding the compound's clearance mechanisms.

The table below illustrates the type of data generated from an excretion study focused on the parent drug.

Table 2: Hypothetical Cumulative Excretion of Unchanged Fepradinol in Rats (Illustrative Data)
Time Interval (hours)Cumulative Excretion in Urine (% of Dose)Cumulative Excretion in Feces (% of Dose)Total Cumulative Excretion (% of Dose)
0-2415.235.851.0
0-4818.548.166.6
0-7219.151.370.4
0-9619.351.971.2

Advanced Research Methodologies and Future Perspectives for Fepradinol D6

Computational Chemistry and Molecular Modeling of Fepradinol-d6 Interactions

Computational methods are powerful tools in drug discovery and development, providing insights into molecular interactions that are often difficult to observe experimentally. nih.govunipa.it For Fepradinol and its deuterated analog, these techniques can elucidate binding mechanisms and dynamic behavior at the atomic level.

Molecular dynamics (MD) simulations offer a virtual microscope to observe the movement and interaction of molecules over time. nih.gov An MD simulation of Fepradinol bound to its biological target (e.g., a receptor or enzyme) could reveal the key amino acid residues involved in binding and the conformational changes that occur upon interaction. nih.gov

For this compound, while the six deuterium (B1214612) atoms are not expected to drastically alter the primary binding mode, MD simulations could explore more subtle "isotope effects." Specifically, simulations could investigate whether the slightly increased mass and stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond lead to minor changes in the vibrational modes and conformational flexibility of the molecule within the binding pocket. researchgate.net These subtle differences could potentially influence the residence time or the energetic landscape of the bound state.

Illustrative MD Simulation Parameters

ParameterIllustrative Value/ConditionPurpose
Force FieldCHARMM36m / AMBER14SBDefines the physics-based equations governing atomic interactions. beilstein-journals.org
Solvent ModelTIP3P WaterSimulates the aqueous physiological environment.
System Size~100,000 atomsIncludes the protein target, ligand (Fepradinol or this compound), water, and ions.
Simulation Time500 - 1000 nanoseconds (ns)Allows for sufficient sampling of molecular motions to observe stable interactions. nih.gov
AnalysisRMSD, RMSF, Hydrogen Bond AnalysisMeasures protein stability, residue flexibility, and specific ligand-protein contacts.

This table presents typical parameters for an MD simulation and is for illustrative purposes only.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or other target molecule. cam.ac.uk The primary goal of docking Fepradinol would be to identify its binding pose and estimate its binding affinity. mdpi.com A scoring function is used to rank different poses, with lower energy scores typically indicating a more favorable interaction. beilstein-journals.org

Docking studies would likely treat Fepradinol and this compound identically, as the geometric differences are negligible for most docking algorithms. The value of these studies lies in understanding the fundamental interactions of the parent compound—identifying the hydrogen bonds, hydrophobic interactions, and electrostatic forces that anchor Fepradinol to its target. This information is critical for rational drug design and for interpreting structure-activity relationships.

Illustrative Ligand-Protein Docking Results for Fepradinol

Target Protein (Hypothetical)Docking Score (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
Adrenergic Receptor Subtype X-9.5Asp-113Hydrogen Bond (H-bond)
Phe-290Hydrophobic (π-π stacking)
Val-114Hydrophobic (van der Waals)

This table illustrates the type of data generated from a molecular docking study. The target, scores, and residues are hypothetical.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) with Deuterated Analogs

"Omics" technologies provide a global snapshot of molecules in a biological system. acc.org In proteomics (the study of proteins) and metabolomics (the study of metabolites), deuterated compounds like this compound are indispensable tools, primarily serving as ideal internal standards for quantification by mass spectrometry. nih.gov

When studying the effect of Fepradinol on a biological system, researchers might analyze changes in the proteome or metabolome. To ensure that the measurements are accurate and precise, a known amount of this compound is added to each sample at the beginning of the workflow. Because this compound is chemically almost identical to Fepradinol, it behaves the same way during sample extraction, processing, and analysis. However, the mass spectrometer can easily distinguish it from the non-deuterated analyte due to its higher mass. By comparing the signal of the analyte to the constant signal of the internal standard, researchers can correct for any sample loss or instrumental variability, leading to highly reliable quantitative data. lcms.czresearchgate.net

Development of Novel Analytical Techniques for this compound Detection and Quantification

The gold standard for the detection and quantification of Fepradinol and this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). cfpie.combmuv.de This technique offers exceptional sensitivity and selectivity. Novel method development would focus on enhancing throughput, reducing sample volume, and improving sensitivity.

An LC-MS/MS method involves separating the compound from other matrix components using liquid chromatography and then detecting it with a mass spectrometer. The mass spectrometer is set to monitor a specific mass-to-charge ratio (m/z) transition for Fepradinol and a different, higher m/z transition for this compound. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for precise quantification even at very low concentrations. nih.gov Recent advances focus on ultrafast chromatography and high-resolution mass spectrometry to further improve performance. mdpi.com

Illustrative LC-MS/MS Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Fepradinol300.2182.125
This compound306.2188.125

Note: The m/z values are hypothetical and for illustrative purposes. The 6-unit mass shift in both precursor and product ions reflects the six deuterium atoms.

Potential for this compound as a Probe for Specific Biological Targets or Pathways

Beyond its use as an internal standard, this compound can be a valuable tool for probing metabolic pathways. The substitution of hydrogen with deuterium can slow down the rate of metabolic reactions that involve breaking the C-H bond, a phenomenon known as the kinetic isotope effect. nih.gov

By administering a mixture of Fepradinol and this compound to an in vitro (e.g., liver microsomes) or in vivo system, researchers can precisely quantify the parent compounds and their metabolites over time. If a specific metabolic pathway is slowed for this compound compared to Fepradinol, it provides strong evidence that this pathway is a major site of metabolism for the drug. This "metabolic probe" application helps identify which enzymes (e.g., specific cytochrome P450s) are responsible for the drug's clearance, providing critical information for predicting drug-drug interactions and understanding pharmacokinetic variability in different patient populations.

Application in Quantitative Bioanalytical Method Validation

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the industry standard for quantitative bioanalytical method validation. nih.govwashington.edu Regulatory agencies such as the U.S. Food and Drug Administration (FDA) recommend the use of SIL-IS whenever possible because they significantly enhance the reliability and reproducibility of analytical data. who.intregulations.goviqvia.com

During method validation, a series of experiments are conducted to demonstrate that the analytical method is accurate, precise, selective, and robust for its intended purpose. This compound is critical in these experiments because it co-elutes with Fepradinol and experiences the same analytical variations, such as extraction inefficiency or ion suppression in the mass spectrometer. nih.gov By normalizing the analyte's signal to the SIL-IS signal, these variations are canceled out, resulting in a more accurate and precise measurement of the analyte's concentration. scispace.com

Illustrative Data from a Bioanalytical Method Validation Accuracy & Precision Run

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)Accuracy (% Bias)Precision (% CV)
Low (LQC)5.05.1+2.0%4.5%
Medium (MQC)50.049.2-1.6%3.1%
High (HQC)150.0152.1+1.4%2.8%

This table shows hypothetical but typical results for a quality control assessment during method validation, demonstrating that the method is accurate (bias within ±15%) and precise (CV ≤15%). The use of this compound as an internal standard is fundamental to achieving such high-quality data.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.